molecular formula C7H6BrF B1266709 2-Bromo-3-fluorotoluene CAS No. 59907-13-0

2-Bromo-3-fluorotoluene

Cat. No.: B1266709
CAS No.: 59907-13-0
M. Wt: 189.02 g/mol
InChI Key: FYCXRRYRNRDSRM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-3-fluorotoluene is an organic compound that serves as an important intermediate in various chemical reactions It’s widely used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs , suggesting that its targets could be diverse depending on the specific end product.

Mode of Action

The mode of action of this compound largely depends on the specific chemical reaction it’s involved in. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, this compound would interact with a boron reagent and a palladium catalyst to form a new carbon-carbon bond .

Pharmacokinetics

It’s slightly soluble in water , which could influence its absorption and distribution. More research would be needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . Its solubility in water could also affect its behavior in different environments .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-fluorotoluene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound can act as a substrate for enzymes involved in halogenation and dehalogenation processes, where it undergoes transformation to form more complex structures. The interactions between this compound and these biomolecules are primarily based on its ability to participate in electrophilic aromatic substitution reactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with various biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, in the presence of a catalyst, this compound can undergo oxidative addition to form a complex with palladium, which then participates in cross-coupling reactions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies in vitro and in vivo have shown that the effects of this compound on cellular function can vary, with prolonged exposure potentially leading to changes in cell viability and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluorotoluene can be synthesized through various methods. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions . For example, bromination of 3-fluorotoluene using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide can yield this compound . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-fluorotoluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form 3-fluorotoluene.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.

    Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution Reactions: Products include substituted toluenes such as 2-amino-3-fluorotoluene, 2-thio-3-fluorotoluene, and 2-alkoxy-3-fluorotoluene.

    Oxidation Reactions: Products include 2-bromo-3-fluorobenzoic acid and 2-bromo-3-fluorobenzaldehyde.

    Reduction Reactions: The major product is 3-fluorotoluene.

Scientific Research Applications

2-Bromo-3-fluorotoluene is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:

Comparison with Similar Compounds

  • 2-Bromo-5-fluorotoluene
  • 4-Fluorotoluene
  • 3-Bromo-2-butanone
  • 2-Bromo-3-chloropyridine
  • 3-Bromo-2-methylpyridine

Comparison: 2-Bromo-3-fluorotoluene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCXRRYRNRDSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208628
Record name 2-Bromo-3-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59907-13-0
Record name 2-Bromo-1-fluoro-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59907-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluorotoluene
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Record name 2-Bromo-3-fluorotoluene
Source EPA DSSTox
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Record name 2-bromo-3-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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